molecular formula C18H22N2O3S2 B2596356 N-butyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 1008014-95-6

N-butyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B2596356
CAS No.: 1008014-95-6
M. Wt: 378.51
InChI Key: IBLOHOLPRDSVNW-UHFFFAOYSA-N
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Description

N-Butyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide ( 1008014-95-6) is a synthetic N-sulfonyl-1,2,3,4-tetrahydroisoquinoline (NSTHIQ) derivative supplied with a molecular formula of C18H22N2O3S2 and a molecular weight of 378.51 g/mol. This compound is of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents and selective enzyme inhibitors. Recent studies on N-sulfonyl-tetrahydroisoquinoline derivatives have demonstrated promising antifungal properties against species such as Aspergillus spp, Penicillium spp, and Botrytis cinerea, making them candidates for addressing microbial contamination challenges . Furthermore, structurally related sulfonamide-based hydroxamates featuring the 4-butylphenylethynylthiophene moiety have been identified as potent and selective inhibitors of matrix metalloproteinases (MMPs), specifically targeting gelatinases like MMP-2 and MMP-9, which are key enzymes in cancer invasion and metastasis . These compounds exhibit nanomolar inhibitory activity and can inhibit the invasion of glioblastoma cells without affecting viability, presenting a non-cytotoxic approach for anti-glioma research . The compound's structure, which incorporates a thiophene-sulfonyl group and a butyl-carboxamide side chain, is designed to probe deep hydrophobic enzyme pockets, thereby enhancing selectivity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-butyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-2-3-10-19-18(21)16-12-14-7-4-5-8-15(14)13-20(16)25(22,23)17-9-6-11-24-17/h4-9,11,16H,2-3,10,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLOHOLPRDSVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CC2=CC=CC=C2CN1S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Stille coupling reaction, where a thiophene derivative is coupled with a halogenated precursor.

    Sulfonylation: The thiophene ring is then sulfonylated using a sulfonyl chloride in the presence of a base.

    Amidation: Finally, the carboxamide group is introduced through an amidation reaction with butylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Uses

CRAVACITINIB has been primarily investigated for its efficacy in treating autoimmune conditions such as psoriasis. It operates by modulating immune response pathways, thereby reducing inflammation and associated symptoms. The drug has reached clinical trial phases, demonstrating promising results in managing psoriasis and other related conditions.

Clinical Trials and Investigational Indications

As of January 2025, CRAVACITINIB has been involved in multiple clinical trials with indications beyond psoriasis, including:

  • Psoriatic Arthritis
  • Atopic Dermatitis
  • Ulcerative Colitis
  • Crohn's Disease

These trials are crucial for establishing the safety and efficacy of CRAVACITINIB across different patient populations and disease states.

Case Study 1: Efficacy in Psoriasis

A recent clinical trial published in a peer-reviewed journal evaluated the efficacy of CRAVACITINIB in patients with moderate to severe plaque psoriasis. The study involved a randomized controlled design with over 400 participants receiving either the drug or a placebo over a period of 24 weeks. Results indicated a significant improvement in the Psoriasis Area and Severity Index (PASI) scores among those treated with CRAVACITINIB compared to placebo.

Case Study 2: Safety Profile

Another study focused on the safety profile of CRAVACITINIB during long-term use. This observational study monitored adverse events in patients over a year-long treatment period. The findings suggested that while some patients experienced mild gastrointestinal disturbances, serious adverse effects were rare, supporting the drug's favorable safety profile.

Mechanism of Action

The mechanism of action of N-butyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. This can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Substituents (Position) Molecular Weight Key Properties/Activities Reference
N-butyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (Target) -SO₂-thiophene (2), -CONH-n-butyl (3) ~422.5* Hypothesized enhanced lipophilicity; potential CNS or kinase-targeted activity -
N-([1,1'-Biphenyl]-2-yl)-2-(thiophen-2-ylsulfonyl)-TIQ-3-carboxamide -SO₂-thiophene (2), -CONH-biphenyl (3) 474.59 Higher molecular weight; GHS hazards: H302 (oral toxicity), H315/H319 (skin/eye irritation)
(3S)-N-Phenyl-TIQ-3-carboxamide -CONH-phenyl (3) 280.36 Crystal structure with N–H⋯O hydrogen bonding; organocatalytic potential in aldol reactions
(3R)-7-Hydroxy-N-piperidinylmethyl-TIQ-3-carboxamide (PDTic) -OH (7), -CONH-piperidinylmethyl (3) - Potent κ-opioid receptor antagonist (Ki = 0.4 nM); high selectivity over μ/δ receptors
N-(3-Cyano-4-fluorophenyl)-2-iso-butyl-TIQ-4-carboxamide (Antimalarial lead) -CONH-cyanofluorophenyl (4), -iso-butyl (2) 444.17 Antimalarial activity (IC₅₀ = 59–114 nM); optimized for metabolic stability

*Calculated based on formula C₂₁H₂₅N₂O₃S₂.

Key Comparisons:

Substituent Effects on Bioactivity :

  • The thiophen-2-ylsulfonyl group is conserved in the target compound and the biphenyl analogue . This moiety likely contributes to sulfonamide-mediated interactions (e.g., hydrogen bonding with serine or tyrosine residues in enzymes or receptors).
  • The n-butyl chain in the target compound may improve pharmacokinetic properties (e.g., blood-brain barrier penetration) compared to the biphenyl group, which increases steric bulk and molecular weight (474.59 vs. 422.5) .

Receptor Selectivity :

  • Unlike PDTic, which has a hydroxy group at the 7-position and a piperidinylmethyl carboxamide for κ-opioid antagonism , the target compound lacks polar substituents, suggesting divergent biological targets (e.g., kinase inhibition or apoptosis modulation).

Catalytic and Structural Insights: The (3S)-N-phenyl-TIQ-3-carboxamide demonstrates how carboxamide substituents influence crystal packing via N–H⋯O hydrogen bonds. The target compound’s n-butyl group may reduce crystallinity but enhance solubility in nonpolar solvents.

Safety Profiles :

  • The biphenyl analogue’s GHS hazards (H302, H315, H319) highlight the importance of substituent choice in toxicity profiles . The n-butyl chain in the target compound may mitigate aryl-related toxicity risks.

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The TIQ scaffold’s 3-carboxamide position is critical for target engagement. Bulky substituents (e.g., biphenyl) may hinder binding to compact active sites, whereas linear alkyl chains (e.g., n-butyl) could favor entry into hydrophobic pockets .
  • Synthetic Accessibility : The synthesis of TIQs often involves Pictet-Spengler cyclization , followed by sulfonylation and carboxamide coupling. The n-butyl chain may simplify synthesis compared to aromatic substituents requiring cross-coupling reactions.

Biological Activity

N-butyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and various biological evaluations.

1. Synthesis and Structural Characteristics

The synthesis of this compound involves several steps that include the formation of the tetrahydroisoquinoline core and the introduction of the thiophenesulfonyl group. The compound's structure can be represented as follows:

C15H18N2O3S2\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}_{2}

This compound features a tetrahydroisoquinoline backbone, which is known for its diverse pharmacological properties.

2.1 Antiviral Activity

Recent studies have indicated that compounds structurally related to tetrahydroisoquinolines exhibit significant antiviral properties. For instance, a related compound demonstrated an effective inhibition of SARS-CoV-2 replication in vitro with an EC50 value of 3.15 μM and a selective index (SI) exceeding 63.49 . This suggests that this compound may also possess similar antiviral capabilities.

2.2 Antibacterial Activity

The antibacterial potential of compounds containing thiophene and sulfonamide moieties has been documented. A study on related compounds showed promising antibacterial activity against various strains, indicating that modifications in the thiophene and sulfonamide structures can enhance efficacy . The biological evaluation of N-butyl derivatives could reveal similar or enhanced antibacterial properties.

2.3 Anticancer Activity

Compounds derived from tetrahydroisoquinoline structures have shown anticancer activities in various studies. For example, certain derivatives have been reported to exhibit significant cytotoxic effects against cancer cell lines . The specific activity of this compound against cancer cells remains to be thoroughly investigated but is a promising area for future research.

The mechanism by which tetrahydroisoquinoline derivatives exert their biological effects often involves interactions with specific cellular targets or pathways. For instance:

  • Antiviral Mechanism : Compounds may inhibit viral replication by interfering with post-entry processes within host cells .
  • Antibacterial Mechanism : The sulfonamide group is known to inhibit bacterial folate synthesis, leading to bacterial growth inhibition.

Further studies are needed to elucidate the exact mechanisms for this compound.

4. Case Studies and Research Findings

Study Compound Tested Activity EC50/SI
Related TetrahydroisoquinolinesAntiviral (SARS-CoV-2)EC50 = 3.15 μM; SI > 63.49
Various Thiophene DerivativesAntibacterialVaries by strain
Tetrahydroisoquinoline-Based CompoundsAnticancerCytotoxicity observed

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